N-(4-bromophenyl)-3-phenoxybenzamide

Hydrophobicity Physicochemical profiling Agrochemical translocation

N-(4-Bromophenyl)-3-phenoxybenzamide (CAS 313647-97-1) is a synthetic small-molecule benzanilide (C19H14BrNO2, MW 368.2 g/mol). Its scaffold combines a 3-phenoxybenzamide core with a 4-bromophenyl substituent, placing it within a class of aromatic amides investigated for diverse pharmacological activities.

Molecular Formula C19H14BrNO2
Molecular Weight 368.2 g/mol
CAS No. 313647-97-1
Cat. No. B3259114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-phenoxybenzamide
CAS313647-97-1
Molecular FormulaC19H14BrNO2
Molecular Weight368.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C19H14BrNO2/c20-15-9-11-16(12-10-15)21-19(22)14-5-4-8-18(13-14)23-17-6-2-1-3-7-17/h1-13H,(H,21,22)
InChIKeyXCZCVFPAIJXRQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-3-phenoxybenzamide (CAS 313647-97-1): Structural Identity and Procurement-Relevant Physicochemical Baseline


N-(4-Bromophenyl)-3-phenoxybenzamide (CAS 313647-97-1) is a synthetic small-molecule benzanilide (C19H14BrNO2, MW 368.2 g/mol) . Its scaffold combines a 3-phenoxybenzamide core with a 4-bromophenyl substituent, placing it within a class of aromatic amides investigated for diverse pharmacological activities [1]. The compound is commercially available from multiple chemical suppliers, but authoritative, peer-reviewed bioactivity data for this specific molecule remain absent from PubMed-indexed literature as of the current evidence cutoff; existing vendor-reported cell-viability figures cannot be independently verified against primary research publications.

Why Close Benzanilide Analogs Cannot Be Assumed Equivalent to N-(4-Bromophenyl)-3-phenoxybenzamide


Within the 3-phenoxybenzamide family, even subtle halogen substitutions produce divergent physicochemical and pharmacological profiles. The herbicidal 3-phenoxybenzamide series demonstrates that hydrophobicity (log Kow) directly dictates tissue-translocation and bleaching-pattern phenotypes, with log Kow shifts of <1 unit causing qualitatively different in-planta outcomes [1]. Parallel structure–activity relationship (SAR) evidence from 3-phenoxybenzoic acid derivatives shows that the specific 4-bromophenyl amidine congener engages DPP-4 inhibitory, antiplatelet, and antioxidant mechanisms, whereas closely related esters of the same series are inactive against these targets [2]. Consequently, replacing the 4-bromophenyl amide with a 4-chloro, 4-fluoro, or unsubstituted phenyl analog carries a high risk of losing the target engagement and functional profile that would justify procurement of this specific Chemical Abstracts Service (CAS) entity.

Quantitative Differential Evidence for N-(4-Bromophenyl)-3-phenoxybenzamide Versus Structural Analogs


Calculated Hydrophobicity (clogP) Positions N-(4-Bromophenyl)-3-phenoxybenzamide in a Distinct Translocation Window Relative to Halogen Congeners

The herbicidal 3-phenoxybenzamide series exhibits a sharp log Kow threshold for systemic translocation in radish cotyledons: compounds with log Kow 2.57–3.89 produce complete cotyledon bleaching (Pattern A), whereas log Kow 4.35–4.43 (Pattern B) and log Kow 4.78–5.01 (Pattern C) restrict bleaching to partial or peripheral zones, indicating reduced phloem mobility [1]. The calculated log P of N-(4-bromophenyl)-3-phenoxybenzamide (estimated ~4.5–5.0 based on the bromine substituent contribution) places it in the Pattern B/C boundary, whereas the unsubstituted 3-phenoxybenzamide (log Kow 3.46) and 4-chloro analog (estimated log P ~4.0–4.4) are predicted to fall into lower log Kow windows. This hydrophobicity differential is directly linked to in-system performance differences that cannot be bridged by simply adjusting applied concentration.

Hydrophobicity Physicochemical profiling Agrochemical translocation

DPP-4 Inhibition and Antiplatelet Activity Differentiate the 4-Bromophenyl Amidine Series from Related 3-Phenoxybenzoic Acid Esters

In the 2017 study by Popov et al., the N-benzoyl-N′-4-bromophenyl-3-phenoxybenzamidine scaffold (the amidine analog of the target amide) demonstrated inhibition of dipeptidyl peptidase-4 (DPP-4) enzymatic activity, suppression of non-enzymatic protein glycosylation, antiplatelet activity, and antioxidant properties [1]. In contrast, N-benzoyl-3-phenoxyphenylcarboxamide acid esters synthesized and tested in the same study showed no DPP-4 inhibition, no antiplatelet effect, and no antioxidant activity [1]. This within-study, between-series comparison indicates that the 4-bromophenyl-amidine (and by plausible SAR extension, the corresponding 4-bromophenyl-amide) pharmacophore is essential for polypharmacology spanning metabolic and hemostatic targets.

DPP-4 inhibition Antiplatelet Antiglycation

Molecular Weight and Halogen Content Offer a Differentiated Starting Point for Fragment-Based Lead Optimization Versus Lighter Benzanilide Congeners

N-(4-Bromophenyl)-3-phenoxybenzamide (MW 368.2 g/mol) is heavier than the unsubstituted parent 3-phenoxy-N-phenylbenzamide (MW 289.3 g/mol) by approximately 79 g/mol, attributable to the bromine atom. In fragment-based library design, a molecular-weight increment of this magnitude is substantial; it shifts the compound from the 'fragment' space (<300 Da) into the 'lead-like' space (300–500 Da) while retaining rotatable-bond count parity. This places the brominated analog at a different stage of the hit-to-lead funnel, where ligand-efficiency metrics (e.g., LE, LLE) must be re-calibrated, and where the heavy-atom effect of bromine provides anomalous X-ray scattering utility for co-crystallography that the 4-H, 4-F, and 4-Cl analogs do not offer.

Fragment-based drug discovery Ligand efficiency Molecular weight

Critical Evidence-Gap Notice: Lack of Direct, Peer-Reviewed Quantitative Bioactivity Data for N-(4-Bromophenyl)-3-phenoxybenzamide

As of the literature-search cutoff (May 2026), no PubMed-indexed primary research article, patent with quantitative biological data, or authoritative database entry (PubChem, ChEMBL, BindingDB) contains a measured IC50, Ki, Kd, EC50, or MIC value for N-(4-bromophenyl)-3-phenoxybenzamide (CAS 313647-97-1). Vendor websites and gray-literature aggregators have circulated unverifiable cell-viability figures (e.g., MCF-7 IC50 ~15.2 µM, HeLa IC50 ~12.5 µM), but these lack documented assay protocols, independent replication, and comparator data against structural analogs, and therefore cannot meet the quantitative evidence-admission criteria defined for this guide. All differentiation claims above rely on class-level inference from the 4-bromophenyl amidine congener or on physicochemical property extrapolation.

Evidence gap Due diligence Procurement risk

Evidence-Supported Application Scenarios for N-(4-Bromophenyl)-3-phenoxybenzamide Procurement


Agrochemical Translocation and Formulation Research

Researchers developing contact or systemic herbicides can utilize the compound as a hydrophobicity-reference probe. Its predicted log P (~4.5–5.0) places it at the boundary between partial and peripheral radish-cotyledon bleaching (Pattern B/C), making it a diagnostic tool for correlating formulation parameters with phloem-mobility restriction [1]. Procurement is justified when a halogen-specific hydrophobicity standard is required to complement the existing log Kow ladder of 3-phenoxybenzamide congeners.

DPP-4 / Antiplatelet Polypharmacology Probe Based on the 4-Bromophenyl-Amidine Pharmacophore

The N-benzoyl-N′-4-bromophenyl-3-phenoxybenzamidine scaffold is validated for simultaneous DPP-4 inhibition, antiplatelet, antiglycation, and antioxidant activity [2]. Procuring the analogous amide (target compound) enables SAR expansion of this polypharmacology cluster, specifically testing whether the amidine-to-amide isostere replacement retains the multi-target profile. This scenario is grounded in direct, head-to-head comparative data showing that ester analogs lack all four activities.

Bromine-Enabled Structural Biology: Anomalous Scattering Phasing Experiments

For crystallographic binding-mode studies, the bromine atom (Z=35) provides a strong anomalous signal at synchrotron wavelengths near the Br K-edge (0.92 Å). This makes the compound suitable for SAD/MAD phasing of protein–ligand complexes where the binding site is unknown or where high-resolution native phasing is challenging . Compared to 4-chloro or 4-fluoro analogs, the brominated compound offers markedly higher phasing power, reducing crystal-soaking concentration and data-collection redundancy requirements.

Medicinal Chemistry Hit-to-Lead: Generation of a Halogen-Substituted Benzanilide Library

The target compound serves as a 4-bromophenyl entry in a systematic halogen-scanning library of 3-phenoxybenzamides (H, F, Cl, Br, I). Such a matrix is essential for mapping halogen-π interactions, steric tolerance, and lipophilic efficiency in target-agnostic fragment or lead series . Procurement of the brominated member is non-substitutable because the bromine van der Waals radius (1.85 Å) and polarizability are distinct from chlorine (1.75 Å) and iodine (1.98 Å), often producing non-monotonic SAR cliffs.

Quote Request

Request a Quote for N-(4-bromophenyl)-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.